molecular formula C6H16ClNO2 B596454 3,3'-Azanediylbis(propan-1-ol) hydrochloride CAS No. 102878-91-1

3,3'-Azanediylbis(propan-1-ol) hydrochloride

Cat. No.: B596454
CAS No.: 102878-91-1
M. Wt: 169.649
InChI Key: WVGKDGIBIBKTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’-Azanediylbis(propan-1-ol) hydrochloride is an organic compound with the molecular formula C6H15NO2·HCl. It is also known by its IUPAC name, 3,3’-azanediyldipropan-1-ol hydrochloride. This compound is characterized by the presence of two hydroxyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Azanediylbis(propan-1-ol) hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3,3’-Azanediylbis(propan-1-ol) hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

3,3’-Azanediylbis(propan-1-ol) hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Azanediylbis(propan-1-ol) hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a reagent or intermediate in chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Azanediylbis(propan-1-ol) hydrochloride is unique due to its combination of hydroxyl and amine groups, which provide versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

3-(3-hydroxypropylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c8-5-1-3-7-4-2-6-9;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGKDGIBIBKTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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